molecular formula C12H24N2O2 B7919843 Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7919843
M. Wt: 228.33 g/mol
InChI Key: LTMLIVOSJQDOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: Piperidine is reacted with formaldehyde and hydrogen cyanide to form 2-cyanomethylpiperidine.

    Hydrolysis: The nitrile group in 2-cyanomethylpiperidine is hydrolyzed to form 2-piperidinylacetic acid.

    Esterification: The carboxylic acid group in 2-piperidinylacetic acid is esterified with methanol to form methyl 2-piperidinylacetate.

    Carbamoylation: Methyl 2-piperidinylacetate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-3-ylmethyl-carbamic acid tert-butyl ester
  • Piperidin-4-ylmethyl-carbamic acid tert-butyl ester
  • N-methyl-N-(piperidin-2-ylmethyl)carbamate

Uniqueness

Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

tert-butyl N-methyl-N-(piperidin-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLIVOSJQDOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.